![molecular formula C16H17N3O3 B2966872 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone CAS No. 1798039-91-4](/img/structure/B2966872.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

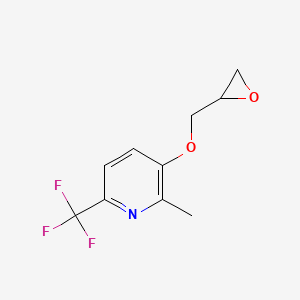

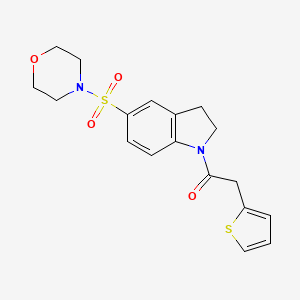

The compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin . This class of compounds is known to have a bicyclic structure . The specific compound you’re asking about seems to have a methanone group attached to a 3,5-dimethoxyphenyl group, but without more specific information or context, it’s difficult to provide a detailed description .

Molecular Structure Analysis

The molecular structure of 7,8-dihydropyrido[4,3-d]pyrimidin derivatives has been studied in the past . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions suggesting that this is a major contribution to duplex stabilization .Scientific Research Applications

Pharmaceutical Formulation Development

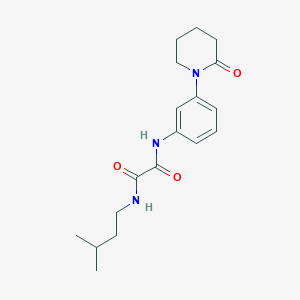

One study explored the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. The research focused on improving the solubility and plasma concentrations of such compounds, which is crucial for achieving the desired therapeutic effects in early toxicology and clinical studies (Burton et al., 2012).

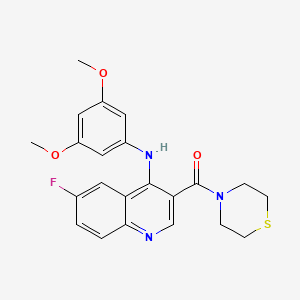

Antimicrobial and Anticancer Agents

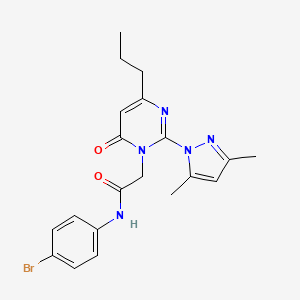

Another area of research involves the synthesis and evaluation of novel derivatives for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including a series of compounds related to the mentioned chemical structure, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

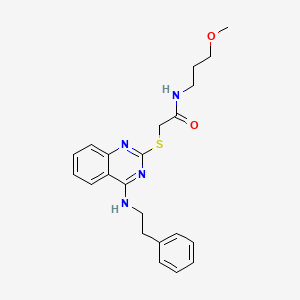

Synthesis and Biological Study

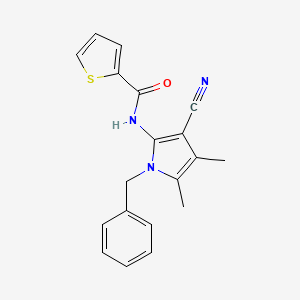

Further research includes the synthesis and biological study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. The study highlights the importance of the thieno[2,3-d]pyrimidine heterocyclic ring and its derivatives, which showed remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

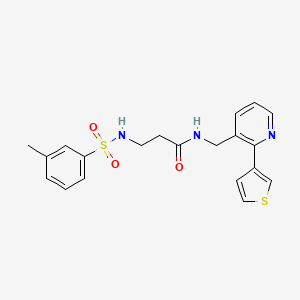

Solubility and Thermodynamics

Another study focused on the solubility and thermodynamic properties of dihydropyrimidine derivatives. Understanding the solubility of these compounds in various solvents at different temperatures is essential for their application in pharmaceutical formulations. The research provides insights into the dissolution behavior of these compounds, indicating their spontaneous, endothermic, and entropy-driven dissolution in all pure solvents investigated (Shakeel et al., 2016).

Mechanism of Action

Target of Action

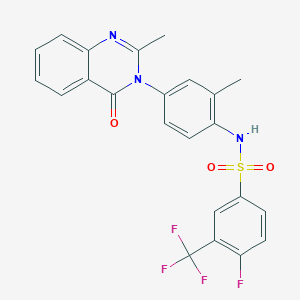

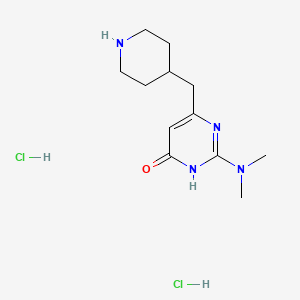

The primary target of the compound 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is Dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound’s interaction with Dihydrofolate reductase affects the folate metabolism pathway . This can have downstream effects on the synthesis of nucleotides, which are essential for DNA replication and repair . The inhibition of protein kinases can also affect various signaling pathways involved in cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Given its potential inhibitory effects on Dihydrofolate reductase and protein kinases, the compound could potentially influence cell growth and differentiation .

Future Directions

The future directions for research on 7,8-dihydropyrido[4,3-d]pyrimidin derivatives could include further exploration of their potential applications in biotechnology, such as probes or primers, in DNA microarrays, and as therapeutic agents . Further studies could also explore the effects of different substituents on the properties and activities of these compounds.

properties

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-21-13-5-11(6-14(7-13)22-2)16(20)19-4-3-15-12(9-19)8-17-10-18-15/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCSKGQBOUTZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)